

Application Notes & Protocols: Ddr1-IN-8 in High-Throughput Screening

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Compound of Interest		
Compound Name:	Ddr1-IN-8	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Ddr1-IN-8**, a potent Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2) inhibitor, in high-throughput screening (HTS) campaigns for the discovery of novel kinase inhibitors. Detailed protocols and data presentation are included to guide researchers in their drug discovery efforts.

Introduction to DDR1 and the Inhibitor Ddr1-IN-8

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen.[1][2] Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for various cellular functions, including proliferation, differentiation, adhesion, migration, and matrix remodeling.[2][3][4] Dysregulation of DDR1 signaling has been implicated in a range of pathologies, including various cancers (such as breast, lung, and pancreatic cancer), fibrosis, and inflammatory diseases.[1][3][5] This makes DDR1 a compelling therapeutic target for drug discovery.[1][6]

Ddr1-IN-8 is a potent small molecule inhibitor of both DDR1 and its close homolog DDR2.[7][8] It serves as an essential tool compound in research and drug development for several reasons:

 Reference Compound: In HTS campaigns, Ddr1-IN-8 can be used as a positive control to validate assay performance and benchmark the potency of newly identified compounds.



- Probe for Biological Studies: Its high potency allows for the effective investigation of the physiological and pathological roles of DDR1 and DDR2 signaling in cellular and animal models.
- Starting Point for Drug Design: The chemical scaffold of Ddr1-IN-8 can serve as a basis for the development of new, more selective, or more potent DDR1 inhibitors.

Ddr1-IN-8: Potency and Selectivity

The inhibitory activity of **Ddr1-IN-8** and other common DDR1 inhibitors is summarized below. This data is crucial for designing experiments and interpreting results.



Compound	Target(s)	IC50 (nM)	Notes
Ddr1-IN-8	DDR1	45	Potent inhibitor of both DDR1 and DDR2.[7]
DDR2	126		
DDR1-IN-1	DDR1	105	Selective Type II inhibitor.[4][9]
Dasatinib	DDR1	1.35	Multi-targeted inhibitor, also targets Abl kinase.[3][9]
Nilotinib	DDR1	3.7	Multi-targeted inhibitor, also targets Abl kinase.[3][9]
Imatinib	DDR1	43	Multi-targeted inhibitor, also targets Bcr-Abl and c-Kit.[9]
Compound 4 (from virtual screen)	DDR1	46.16	A novel DDR1 inhibitor identified through a hybrid virtual screening workflow.[6][11]
7rh	DDR1	6.8	Potent and selective DDR1 inhibitor.[9][12]

High-Throughput Screening (HTS) for DDR1 Inhibitors

HTS enables the rapid screening of large chemical libraries to identify "hit" compounds that modulate the activity of a specific target, such as DDR1.[13][14] These hits can then be optimized through medicinal chemistry to become lead compounds for drug development.



Common HTS assay formats for kinase inhibitors include:

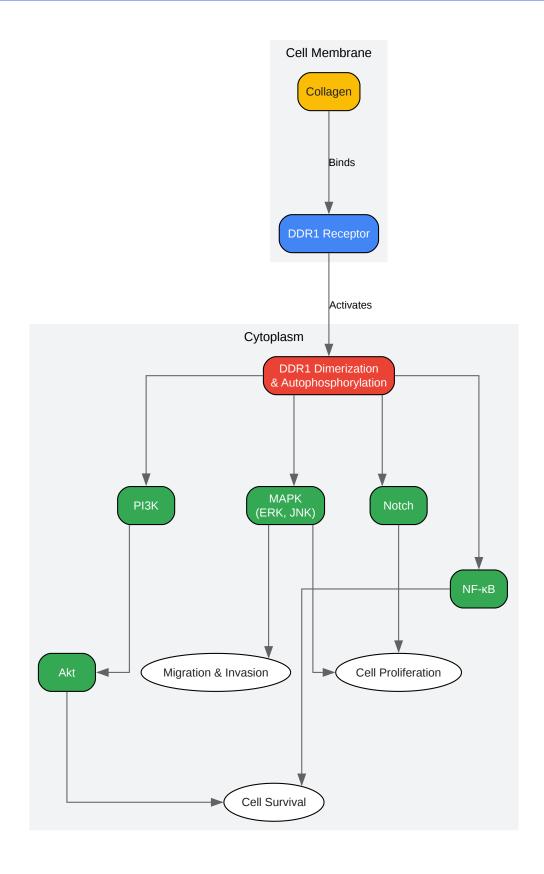
- Biochemical Assays: These assays directly measure the enzymatic activity of the purified kinase domain. They are often based on the detection of ADP, the universal by-product of the kinase reaction, or the phosphorylation of a specific substrate.[15]
- Cell-Based Assays: These assays measure the downstream consequences of kinase inhibition within a cellular context, such as changes in cell proliferation, migration, or the phosphorylation of a downstream signaling protein.

Ddr1-IN-8 is an invaluable tool in these screening campaigns. It can be used to establish the dynamic range of the assay, calculate Z'-factor (a measure of assay quality), and serve as a reference for hit compound potency.

Signaling Pathway and HTS Workflow Diagrams

The following diagrams illustrate the DDR1 signaling pathway and a typical HTS workflow for identifying DDR1 inhibitors.

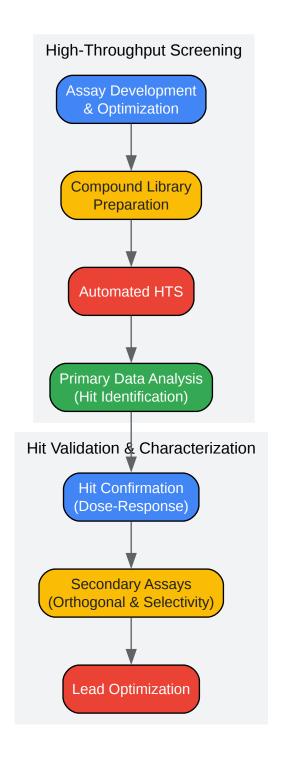




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Caption: DDR1 Signaling Pathway.





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Caption: High-Throughput Screening Workflow for DDR1 Inhibitors.



Experimental Protocol: Homogeneous Fluorescence-Based Kinase Assay

This protocol describes a generic, HTS-compatible biochemical assay for identifying inhibitors of DDR1 kinase activity. The principle is based on the detection of ADP produced during the kinase reaction using a coupled enzyme system that generates a fluorescent signal.[15]

A. Materials and Reagents

- Recombinant human DDR1 kinase domain (purified)
- Poly-Glu, Tyr (4:1) substrate
- ATP (Adenosine triphosphate)
- **Ddr1-IN-8** (for positive control)
- DMSO (Dimethyl sulfoxide)
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- ADP detection kit (e.g., ADP-Glo™, Kinase-Glo®)
- 384-well, low-volume, white plates
- Plate reader capable of measuring fluorescence or luminescence

B. Reagent Preparation

- DDR1 Enzyme Solution: Dilute the recombinant DDR1 kinase to the desired working concentration (e.g., 2-5 nM) in Assay Buffer. The optimal concentration should be determined empirically during assay development.
- Substrate/ATP Solution: Prepare a 2X working solution containing the Poly-Glu, Tyr substrate
 and ATP in Assay Buffer. The final concentrations in the assay should be at or near the Km
 values for the substrate and ATP, respectively.



- Compound Plates: Serially dilute test compounds and Ddr1-IN-8 (positive control) in DMSO.
 Then, dilute these into Assay Buffer to create a 10X final concentration. The final DMSO concentration in the assay should not exceed 1%.
- C. Assay Procedure (384-well format)
- Compound Addition: Add 2 μ L of 10X compound solution (or DMSO for negative control) to the wells of the 384-well plate.
- Enzyme Addition: Add 8 μL of the DDR1 enzyme solution to each well.
- Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate Kinase Reaction: Add 10 μ L of the 2X Substrate/ATP solution to each well to start the reaction.
- Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal time should be determined to ensure the reaction is within the linear range.
- Stop Reaction & Detect Signal: Add the ADP detection reagent according to the manufacturer's protocol. This typically involves adding a reagent that stops the kinase reaction and initiates the signal-generating reaction.
- Signal Incubation: Incubate as recommended by the detection kit manufacturer (usually 30-60 minutes).
- Data Acquisition: Read the fluorescence or luminescence signal on a compatible plate reader.

D. Data Analysis

- Normalization: The data is typically normalized using the following controls:
 - 0% Inhibition (High Signal): Wells containing DMSO instead of a test compound.
 - 100% Inhibition (Low Signal): Wells containing a high concentration of Ddr1-IN-8.



- Calculation of % Inhibition: % Inhibition = 100 * (1 (Signal_Compound Signal_100%_Inhibition) / (Signal_0%_Inhibition Signal_100%_Inhibition))
- IC50 Determination: For compounds showing significant activity, a dose-response curve is generated by plotting % inhibition against the logarithm of the compound concentration. The IC50 value (the concentration at which 50% inhibition is observed) is calculated using a non-linear regression model (e.g., four-parameter logistic fit).

Conclusion

Ddr1-IN-8 is a critical pharmacological tool for the study of DDR1 and DDR2 and for the discovery of new therapeutic agents targeting these kinases. Its application as a reference compound in high-throughput screening campaigns is essential for assay validation and the characterization of novel inhibitors. The provided protocols and data serve as a guide for researchers to establish robust screening platforms aimed at identifying the next generation of DDR1-targeted therapies for cancer and fibrotic diseases.

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